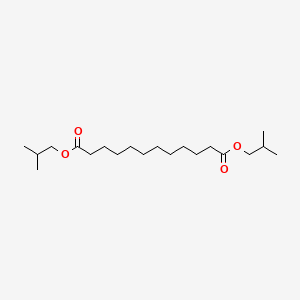

Bis(2-methylpropyl) dodecanedioate

Description

Structure

2D Structure

Properties

CAS No. |

40775-22-2 |

|---|---|

Molecular Formula |

C20H38O4 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

bis(2-methylpropyl) dodecanedioate |

InChI |

InChI=1S/C20H38O4/c1-17(2)15-23-19(21)13-11-9-7-5-6-8-10-12-14-20(22)24-16-18(3)4/h17-18H,5-16H2,1-4H3 |

InChI Key |

INRVIBVQHISOLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)CCCCCCCCCCC(=O)OCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2 Methylpropyl Dodecanedioate

Conventional Esterification Routes

The most common approach for synthesizing bis(2-methylpropyl) dodecanedioate (B1236620) is through conventional esterification, a cornerstone of organic synthesis. This typically involves the reaction of a dicarboxylic acid with an alcohol in the presence of an acid catalyst.

Acid-Catalyzed Esterification of Dodecanedioic Acid with 2-Methylpropan-1-ol

The reaction proceeds via the protonation of the carboxylic acid group by the catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. This is followed by the formation of a tetrahedral intermediate, which then eliminates a water molecule to form the ester. This process occurs at both ends of the dodecanedioic acid molecule to yield the final diester product.

The yield and rate of the esterification reaction are highly dependent on several key parameters. Optimizing these factors is crucial for an efficient synthesis.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or decomposition of the product. For the esterification of dicarboxylic acids, temperatures are often maintained at the reflux temperature of the alcohol or an azeotropic mixture with a solvent like toluene (B28343) to facilitate the removal of water. mdpi.com For the synthesis of similar diesters, reaction temperatures in the range of 140-240°C have been reported. google.com

Catalyst Loading: The concentration of the acid catalyst plays a significant role. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. An increase in catalyst loading can accelerate the reaction, but can also promote side reactions and increase the corrosivity (B1173158) of the reaction mixture. For the synthesis of dibutyl phthalate (B1215562), a catalyst loading of 0.3-1.2% aluminum oxide has been utilized. google.com In other esterification reactions, catalyst concentrations can range from 0.5 to 5 wt% depending on the specific catalyst and reactants. mdpi.com

Reactant Molar Ratios: To shift the equilibrium towards the product side, an excess of one of the reactants is typically used. In the synthesis of bis(2-methylpropyl) dodecanedioate, using an excess of 2-methylpropan-1-ol is common as it can also serve as the reaction solvent. Molar ratios of alcohol to dicarboxylic acid can range from 2:1 to as high as 15:1. A study on the synthesis of dibutyl phthalate reported using a molar ratio of n-butanol to phthalic anhydride (B1165640) of 1:2 to 1:3. google.com

Solvent Effects: The choice of solvent can influence the reaction by affecting the solubility of the reactants and the ease of water removal. Non-polar solvents like toluene or hexane (B92381) are often used to form an azeotrope with water, facilitating its removal via a Dean-Stark apparatus. This continuous removal of a byproduct drives the equilibrium towards the formation of the ester, leading to higher yields.

Table 1: Optimization of Reaction Parameters for the Esterification of Dicarboxylic Acids (Analogous Systems)

| Parameter | Investigated Range | Optimal Condition (Example) | Reference |

| Temperature | 150 - 225 °C | 200 °C | |

| Catalyst Loading | 1 - 5 wt% | 3 wt% | |

| Molar Ratio (Alcohol:Acid) | 6:1 - 15:1 | 9:1 | |

| Solvent | Toluene, Hexane | Toluene (for azeotropic removal of water) | mdpi.com |

The esterification of dodecanedioic acid with 2-methylpropan-1-ol is a reversible reaction. The forward reaction is the esterification, and the reverse reaction is the hydrolysis of the ester. The position of the equilibrium is governed by the equilibrium constant (K_eq), which is dependent on the temperature and the concentrations of reactants and products.

The reaction kinetics for the esterification of carboxylic acids with alcohols are often described by second-order rate laws, being first order with respect to both the carboxylic acid and the alcohol. However, in the presence of a strong acid catalyst, the mechanism becomes more complex. The reaction rate is influenced by the concentration of the protonated carboxylic acid.

Kinetic studies on the esterification of acetic acid with isobutanol catalyzed by an ion-exchange resin have shown that the reaction rate increases with increasing temperature and catalyst loading. capes.gov.br The activation energy for the esterification of acetic acid with isobutanol has been determined, providing insight into the temperature sensitivity of the reaction rate. For similar esterification reactions, activation energies can vary, but they provide a quantitative measure of the energy barrier that must be overcome for the reaction to occur. uobaghdad.edu.iq

To achieve high conversions, the equilibrium must be shifted towards the products. As mentioned, the most common method is the removal of water. This is based on Le Chatelier's principle, which states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. By removing water, the system continuously tries to replenish it by forming more ester.

After the reaction is complete, the crude product mixture contains the desired diester, unreacted starting materials, the acid catalyst, and water. A multi-step purification process is typically employed to isolate the pure this compound.

Neutralization: The first step is to neutralize the acid catalyst. This is usually achieved by washing the reaction mixture with a basic solution, such as aqueous sodium bicarbonate or sodium carbonate. mdpi.com This step is crucial to prevent the reverse reaction (hydrolysis) during subsequent purification steps.

Washing: The organic layer is then washed with water to remove any remaining base, unreacted alcohol, and other water-soluble impurities.

Drying: The organic layer containing the ester is dried using a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, to remove any dissolved water.

Distillation: The final purification is typically achieved by fractional distillation under reduced pressure. mdpi.com The lower pressure allows the high-boiling point diester to be distilled at a lower temperature, preventing thermal decomposition. The different components of the mixture are separated based on their boiling points, yielding the pure this compound.

Transesterification Processes Involving Dodecanedioates

Transesterification is another important route for the synthesis of this compound. This process involves the reaction of a different ester of dodecanedioic acid, typically a more volatile one like dimethyl dodecanedioate, with 2-methylpropan-1-ol. The reaction is also an equilibrium process and is typically catalyzed by an acid or a base.

The advantage of this method is that the starting diester (e.g., dimethyl dodecanedioate) can be more easily purified than the dicarboxylic acid. The equilibrium is driven towards the product by removing the more volatile alcohol byproduct (in this case, methanol). This can be achieved by distillation. Solid acid catalysts, such as sulfated zirconia or functionalized resins, are often employed to simplify the catalyst removal process. researchgate.net

Green Chemistry and Bio-Based Synthetic Pathways

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. For the production of this compound, green chemistry approaches focus on the use of renewable feedstocks and biocatalysts.

Dodecanedioic acid itself can be produced from renewable sources through biotechnological processes. For instance, certain microorganisms can convert fatty acids or alkanes into dicarboxylic acids, including dodecanedioic acid. rsc.org

The esterification reaction can be carried out using enzymes, particularly lipases, as catalysts. Lipases are highly selective and can operate under mild reaction conditions (lower temperatures and neutral pH), which reduces energy consumption and the formation of byproducts. unl.ptmdpi.com The use of immobilized lipases allows for easy separation and reuse of the catalyst, further enhancing the sustainability of the process.

A study on the synthesis of branched-chain diesters, similar to this compound, using an immobilized lipase (B570770) (Novozym® 435) in a solvent-free system has demonstrated the feasibility of this green approach. The study highlighted that optimizing parameters such as enzyme concentration and the molar ratio of reactants is key to achieving high yields.

Table 2: Comparison of Conventional and Green Synthesis Methods

| Feature | Conventional Acid-Catalyzed Esterification | Lipase-Catalyzed Esterification |

| Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH) | Lipases (e.g., Novozym® 435) |

| Reaction Temperature | High (e.g., >100 °C) | Mild (e.g., 40-70 °C) |

| Solvent | Often required for azeotropic water removal | Often solvent-free |

| Byproducts | Acidic waste, potential for side reactions | Minimal byproducts |

| Catalyst Reusability | Difficult, requires neutralization | High (with immobilized enzymes) |

| Environmental Impact | Higher | Lower |

Enzymatic Esterification of Dodecanedioic Acid

The synthesis of diesters such as this compound is effectively achieved through the enzymatic esterification of dodecanedioic acid with an appropriate alcohol, in this case, isobutanol. This biocatalytic approach is favored for its high specificity, which minimizes side reactions and results in high-purity products under mild operating conditions. nih.gov Lipases are the primary enzymes employed for this transformation due to their efficacy in non-aqueous environments where they can catalyze esterification reactions. researchgate.net

Lipase Selection and Biocatalyst Immobilization Strategies

The choice of lipase is critical for optimizing the synthesis of diesters. Lipases exhibit varying degrees of selectivity and stability, which directly impacts reaction efficiency. Among the most effective and widely used lipases for ester synthesis is Lipase B from Candida antarctica (CALB), often used in its immobilized form as Novozym 435. researchgate.netmdpi.com Other lipases, such as those from Yarrowia lipolytica and Rhizomucor miehei, have also been successfully used in the synthesis of various diesters. researchgate.netrsc.org

Immobilization is a key strategy for enhancing the industrial viability of enzymatic processes. It not only simplifies the separation of the biocatalyst from the reaction product but also significantly improves the enzyme's stability and allows for its reuse over multiple reaction cycles. mdpi.commdpi.com Various support materials and methods have been explored for lipase immobilization:

Physical Adsorption: Simple and cost-effective, this method involves adsorbing the enzyme onto a hydrophobic support like polypropylene (B1209903) beads. mdpi.com

Covalent Bonding: This technique creates strong bonds between the enzyme and a support matrix, such as epoxy resins, leading to very stable biocatalysts. mdpi.com

Agro-Waste Supports: Sustainable supports have been developed from agro-industrial waste, such as coconut and peanut shells, which are used to produce activated carbon for enzyme immobilization. researchgate.netnih.gov

The selection of the immobilization technique can influence the enzyme's activity and selectivity, making it a crucial parameter in process design. researchgate.net

Solvent-Free Systems and Process Intensification

Conducting enzymatic esterification in solvent-free systems (SFS) is a cornerstone of green chemistry, offering significant environmental and economic advantages. ulpgc.es By eliminating organic solvents, these systems reduce processing costs associated with solvent purchase and recovery, minimize environmental impact, and increase the volumetric productivity of the reactor. mdpi.comulpgc.es

Process intensification aims to maximize reaction efficiency. In the context of diester synthesis, this involves optimizing several parameters:

Temperature: Increasing the temperature generally accelerates the reaction rate, though an optimum must be found to avoid enzyme denaturation. For Lipozyme 435, temperatures around 80°C have proven effective for synthesizing similar diesters. mdpi.com

Biocatalyst Concentration: Higher enzyme concentrations can lead to faster conversion rates and reduced reaction times. For instance, increasing the concentration of Lipozyme 435 from 1.25% to 5% can cut the reaction time for achieving high conversion by half. mdpi.com

Substrate Molar Ratio: While a stoichiometric ratio (1:2 dodecanedioic acid to isobutanol) is the theoretical minimum, using a slight excess of one substrate can shift the reaction equilibrium towards the product, thereby increasing the final conversion. mdpi.com

Water Removal: Water is a byproduct of esterification, and its accumulation can reverse the reaction through hydrolysis. Efficient removal of water, often achieved by applying a vacuum, is crucial for driving the reaction to completion and achieving high yields. researchgate.net

A simplified mathematical tool, the Substrate-Enzyme Relation (SER), has been developed to help predict optimal reaction conditions, such as the acid:alcohol molar ratio and biocatalyst loading, with a reduced number of experiments. mdpi.com

Substrate Specificity and Conversion Efficiencies

Lipases exhibit specificity that influences their catalytic efficiency towards different substrates. This includes chemoselectivity (differentiating between chemical groups), regioselectivity (preference for a specific position in a molecule), and specificity based on the acyl chain length of the acid and the type of alcohol. nih.govmdpi.comresearchgate.net For example, CALB is known to be highly selective for alcohol groups over other functional groups. nih.govmdpi.com While detailed studies on the specific pairing of dodecanedioic acid and isobutanol are specific to the desired product, research on similar diesters provides valuable insights. In the synthesis of decane-1,10-diyl bis(2-methylpentanoate), catalyzed by Lipozyme 435, a conversion of 99% was achieved in 6 hours under optimized solvent-free conditions. mdpi.com Similarly, the synthesis of flavor esters like octyl acetate (B1210297) has reached conversions of over 92%. nih.gov These high conversion efficiencies underscore the potential of enzymatic esterification for producing this compound effectively.

Table 1: Research Findings on Enzymatic Ester Synthesis

| Ester Product | Lipase Used | System Type | Key Findings | Conversion Efficiency | Reference |

|---|---|---|---|---|---|

| Decane-1,10-diyl bis(2-methylpentanoate) | Lipozyme® 435 (Immobilized CALB) | Solvent-Free | Optimal temperature of 80°C; reaction time reduced from 8h to 4h by increasing enzyme concentration. | 99% | mdpi.com |

| Isosorbide Diester | Yarrowia lipolytica lipase (Ylip2) and Novozym 435 | - | Sequential use of two different lipases overcame enantioselectivity limitations. | 77.4% | researchgate.netrsc.org |

| Octyl Acetate | Immobilized Rhizopus oryzae lipase | Solvent-Free | Immobilized enzyme was reusable for up to six cycles with over 95% relative activity. | 92.35% | nih.gov |

| Poly(glycerolazelate) | Immobilized CALB | - | Demonstrated excellent process scalability up to 73.5 g of monomers. | ~95% (azelaic acid conversion) | d-nb.info |

Biotransformation for Dodecanedioic Acid Precursor Synthesis

The production of the key precursor, dodecanedioic acid (DDA), is increasingly shifting towards biotechnological routes that utilize renewable resources. These methods present a sustainable alternative to conventional petrochemical processes, which often involve harsh conditions and generate hazardous byproducts. nih.govnih.gov Microbial fermentation using specialized yeasts and bacteria is at the forefront of this green transition. nih.gov

Microbial Production from Renewable Feedstocks (e.g., fatty acids, plant oils)

Various microorganisms, particularly alkane-assimilating yeasts, are capable of converting renewable feedstocks into long-chain dicarboxylic acids like DDA. nih.gov The core of this capability lies in the ω-oxidation pathway, a three-step enzymatic process that oxidizes the terminal methyl group of a fatty acid or alkane to a carboxylic acid group. fraunhofer.de

Commonly used renewable feedstocks include:

Plant Oils and Fatty Acids: Vegetable oils such as palm oil, rapeseed oil, and their constituent fatty acids (e.g., lauric acid, linoleic acid) are prime substrates for DDA production. nih.govfraunhofer.decore.ac.uk

Alkanes: n-dodecane is a direct precursor that can be efficiently converted to DDA by certain microbial strains. researchgate.net

Several yeast species have been identified and engineered for high-yield DDA production. Candida tropicalis was one of the first and most studied yeasts for this purpose. nih.gov More recently, other strains like Wickerhamiella sorbophila and Candida viswanathii have emerged as powerful production platforms, demonstrating high productivity from fatty acid derivatives like methyl laurate. nih.govresearchgate.net

Metabolic Engineering Approaches for Enhanced Yields

To make microbial production of DDA economically competitive, significant efforts in metabolic engineering have been undertaken to enhance yields and productivity. nih.gov The primary strategies focus on manipulating the microorganism's metabolic pathways to channel the carbon flux towards DDA synthesis.

Key metabolic engineering strategies include:

Enhancing ω-Oxidation: The expression of the enzymes involved in the ω-oxidation pathway (cytochrome P450 monooxygenases, alcohol dehydrogenase, and aldehyde dehydrogenase) is often upregulated to increase the conversion rate of the feedstock. nih.gov

Blocking β-Oxidation: The β-oxidation pathway is the natural process for fatty acid degradation and competes directly with the ω-oxidation pathway for the substrate. Deleting the genes responsible for the initial steps of β-oxidation is a common and effective strategy to prevent the loss of the fatty acid substrate and the DDA product, thereby enabling their accumulation. nih.gov

Multi-Enzyme Cascade Systems: In another approach, a complete multi-enzyme cascade can be constructed in a host organism like E. coli. This involves co-expressing all the necessary enzymes to convert a substrate like linoleic acid sequentially into DDA, which has led to high space-time yields. nih.govresearchgate.net

These genetic modifications have resulted in significant improvements in DDA production. For example, an engineered strain of Wickerhamiella sorbophila was able to produce 92.5 g/L of DDA in a fed-batch fermentation process. nih.gov Similarly, engineered E. coli has achieved a space-time yield of 43.8 g L⁻¹ d⁻¹ for DDA from linoleic acid. nih.gov

Table 2: Research Findings on Microbial Dodecanedioic Acid (DDA) Production

| Microorganism | Feedstock | Engineering Strategy | Key Result | Reference |

|---|---|---|---|---|

| Wickerhamiella sorbophila UHP4 | Methyl Laurate | Strain selection and process optimization. | Produced 92.5 g/L of DDA in 126 h. | nih.gov |

| Escherichia coli (recombinant) | Linoleic Acid | Construction of a multi-enzymatic cascade (lipoxygenase, hydroperoxide lyase, etc.). | Achieved a space-time yield of 43.8 g L⁻¹ d⁻¹. | nih.gov |

| Candida viswanathii | - | CRISPR-based genome and metabolic engineering (e.g., co-expression of CYP52A19, CPRb, FAO2). | Enhanced DDA production and abolished intermediate accumulation. | researchgate.netresearchgate.net |

| Candida tropicalis | n-alkanes, fatty acids | Blocking β-oxidation and enhancing ω-oxidation. | Established as an industrial platform for DCA bioprocesses. | nih.gov |

Spectroscopic and Chromatographic Characterization of Bis 2 Methylpropyl Dodecanedioate

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to the definitive identification and structural elucidation of Bis(2-methylpropyl) dodecanedioate (B1236620).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of Bis(2-methylpropyl) dodecanedioate. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the isobutyl ester groups and the central dodecanedioate aliphatic chain.

A triplet corresponding to the terminal methyl protons of the isobutyl group.

A multiplet for the methine proton of the isobutyl group, split by the adjacent methyl and methylene (B1212753) protons.

A doublet for the methylene protons of the isobutyl group adjacent to the ester oxygen.

A triplet for the methylene protons alpha to the carbonyl groups in the dodecanedioate chain.

A series of multiplets for the remaining methylene protons in the central part of the dodecanedioate backbone.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info This technique is crucial for confirming the carbon framework of the compound.

A signal for the carbonyl carbon of the ester group, typically found in the downfield region (170-175 ppm).

A signal for the carbon of the methylene group attached to the ester oxygen (-O-CH₂-).

Signals for the methine and methyl carbons of the isobutyl group.

Distinct signals for the carbon atoms of the dodecanedioate chain. Due to the molecule's symmetry, carbons equidistant from the center may be chemically equivalent, reducing the total number of observed signals from the ten carbons in the central chain.

The predicted chemical shifts based on analogous structures are summarized in the table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Ester Carbonyl (C=O) | - | ~173 |

| Methylene (α to C=O) | ~2.2 (t) | ~34 |

| Methylene (β to C=O) | ~1.5 (m) | ~29 |

| Central Methylenes | ~1.2-1.3 (m) | ~25 |

| Ester Methylene (-O-C H₂-) | ~3.8 (d) | ~71 |

| Isobutyl Methine (-C H(CH₃)₂) | ~1.9 (m) | ~27 |

| Isobutyl Methyl (-CH(C H₃)₂) | ~0.9 (d) | ~19 |

Note: Predicted values are based on spectral data for similar long-chain esters and isobutyl-containing compounds. rsc.org Actual values may vary depending on the solvent and experimental conditions. (t = triplet, d = doublet, m = multiplet)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is employed to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the key functional group is the ester, which has characteristic absorption bands.

The FTIR spectrum will be dominated by:

C-H Stretching: Strong absorption bands in the 2850-3000 cm⁻¹ region, characteristic of the aliphatic C-H bonds in the dodecanedioate chain and isobutyl groups. researchgate.net

C=O Stretching: A very strong and sharp absorption band around 1735-1740 cm⁻¹, which is definitive for the carbonyl group of a saturated aliphatic ester. researchgate.net

C-O Stretching: Strong bands in the 1150-1250 cm⁻¹ region, corresponding to the C-O single bond stretching vibrations within the ester linkage. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (Ester) | ~1735 | Very Strong, Sharp |

| C-O Stretch (Ester) | 1150 - 1250 | Strong |

| CH₂ Bending | ~1465 | Medium |

Note: These are typical ranges for aliphatic esters. researchgate.netnist.gov

High-Resolution Chromatographic Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or other impurities, thereby allowing for accurate purity assessment and quantification.

Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds like this compound. It is the method of choice for determining the purity of a sample and for quantitative measurements. nih.gov

Developing a robust GC method requires careful optimization of several parameters to ensure accurate and reliable results. nih.gov

Column Selection: A crucial step is selecting an appropriate capillary column. For a non-polar compound like this compound, a low to mid-polarity stationary phase is typically used. A 5% phenyl methyl siloxane column (e.g., DB-5 or equivalent) is often a good choice, as it provides excellent separation for a wide range of analytes, including esters, and has good thermal stability. nih.govresearchgate.net

Injector and Detector: A split/splitless injector is commonly used, with splitless mode providing higher sensitivity for trace analysis. The injector temperature must be high enough to ensure rapid volatilization of the analyte without causing thermal degradation. A Flame Ionization Detector (FID) is widely used for quantitative analysis of organic compounds due to its high sensitivity and wide linear range. scielo.br For identification purposes, a Mass Spectrometer (MS) detector is invaluable.

Oven Temperature Program: A temperature program is used to ensure good separation of analytes with different boiling points. The program typically starts at a lower temperature, holds for a short period, and then ramps up to a final temperature to elute heavier components. rjptonline.org

Method Validation: Once developed, the method must be validated to demonstrate its suitability. Validation parameters include linearity, accuracy (measured by recovery), precision (repeatability and intermediate precision, expressed as RSD%), and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net For similar ester analyses, recoveries are often in the 70-115% range with relative standard deviations (RSDs) below 20%. nih.gov

Table 3: Typical GC Method Parameters for Dodecanedioate Ester Analysis

| Parameter | Condition |

| GC System | Agilent 8890 GC or equivalent lcms.cz |

| Column | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm film) nih.govlcms.cz |

| Carrier Gas | Helium or Hydrogen, constant flow (~1 mL/min) lcms.cz |

| Injector | Split/Splitless, 280 °C, Splitless mode lcms.cz |

| Oven Program | Initial 150°C (1 min), ramp at 15°C/min to 320°C, hold for 10 min |

| Detector | FID (320°C) or MS (Transfer line 280°C, Source 230°C) |

| Injection Volume | 1 µL |

Note: These parameters are illustrative and require optimization for the specific application.

The efficiency of the GC separation is highly dependent on the chosen conditions. Adjusting these parameters can significantly impact resolution, peak shape, and analysis time.

Temperature Program: A slower oven ramp rate generally improves the resolution between closely eluting peaks but increases the total run time. Conversely, a faster ramp rate shortens the analysis but may lead to co-elution of components. obrnutafaza.hr

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium) affects both retention time and peak broadening. An optimal flow rate exists (as described by the van Deemter equation) that provides the highest efficiency (narrowest peaks). Deviating from this optimum leads to broader peaks and reduced resolution. obrnutafaza.hr

Column Phase and Dimensions: The choice of stationary phase is critical for selectivity. For isomers or compounds with similar boiling points, a different stationary phase might be needed to achieve separation. Column length, internal diameter, and film thickness also play a role; longer columns provide better resolution but longer analysis times, while thicker films can improve the retention of volatile compounds. nih.gov

Injection Technique: Improper injection can lead to broad or split peaks. The injector temperature must be optimized to ensure the sample is vaporized efficiently without discrimination or degradation. For quantitative analysis, a consistent injection volume and technique are paramount. obrnutafaza.hr

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the definitive identification and characterization of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS facilitates not only the confirmation of the target molecule's identity but also the detection and elucidation of synthesis by-products and related impurities. The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, after which the mass spectrometer fragments the individual eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique chemical fingerprint.

Elucidation of Mass Fragmentation Pathways

Upon entering the mass spectrometer, the this compound molecule (C₂₀H₃₈O₄, molecular weight: 342.5 g/mol ) undergoes ionization, typically losing an electron to form a molecular ion (M⁺). Although the molecular ion peak may be weak or absent in long-chain esters, its presence provides crucial initial information. The subsequent fragmentation follows several predictable pathways:

α-Cleavage: This is a common fragmentation pathway for esters, involving the cleavage of the bond adjacent to the carbonyl group. This can result in the formation of an acylium ion.

McLafferty Rearrangement: For esters with sufficiently long alkyl chains, a characteristic rearrangement can occur. This involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond, leading to the elimination of a neutral alkene molecule. In the case of the isobutyl ester group, this can lead to the formation of a protonated carboxylic acid fragment.

Loss of the Alkoxy Group: Cleavage of the C-O bond of the ester can result in the loss of the isobutoxy radical (•OCH₂CH(CH₃)₂), leading to a significant fragment ion.

Cleavage of the Isobutyl Group: The branched isobutyl group itself can undergo fragmentation, most notably the loss of a methyl radical (•CH₃) to form a stable secondary carbocation, or the loss of isobutylene (B52900).

Hydrocarbon Chain Fragmentation: The long dodecanedioate backbone can undergo fragmentation, typically resulting in a series of hydrocarbon fragments separated by 14 mass units (corresponding to CH₂ groups).

The analysis of structurally similar compounds for which mass spectral data are available, such as diisobutyl adipate (B1204190) and diisobutyl succinate, supports these predicted pathways. For instance, the mass spectra of these shorter-chain diisobutyl esters exhibit characteristic peaks corresponding to the loss of the isobutyl group and subsequent fragmentation of the dicarboxylic acid backbone.

A proposed fragmentation pattern for this compound would likely show key ions resulting from the loss of an isobutoxy group ([M-73]⁺) and subsequent fragmentations of the remaining structure. The base peak is often a smaller, stable fragment.

| Fragment Ion (m/z) | Proposed Structure/Origin |

| M⁺ (342) | Molecular ion |

| [M-56]⁺ (286) | Loss of isobutylene via McLafferty rearrangement |

| [M-73]⁺ (269) | Loss of isobutoxy radical (•OCH₂CH(CH₃)₂) |

| [M-74]⁺ (268) | Loss of isobutanol (HOCH₂CH(CH₃)₂) |

| [M-129]⁺ (213) | Loss of one isobutyl ester group with rearrangement |

| 57 | Isobutyl cation ([C₄H₉]⁺) |

| 41 | Allyl cation ([C₃H₅]⁺) from isobutyl group |

This table is based on predicted fragmentation patterns and analysis of analogous compounds.

Detection and Identification of Synthesis By-products and Related Compounds

The synthesis of this compound is typically achieved through Fischer esterification of dodecanedioic acid with isobutanol in the presence of an acid catalyst. GC-MS is an invaluable tool for monitoring the progress of this reaction and for identifying any residual starting materials or by-products in the final product.

The primary potential impurities that can be identified by GC-MS include:

Dodecanedioic acid: The unreacted dicarboxylic acid. Due to its low volatility, it may require derivatization (e.g., silylation) for effective GC analysis, though it might be detectable at high temperatures without derivatization. Its mass spectrum would be characterized by fragmentation of the long hydrocarbon chain and loss of carboxyl groups.

Isobutanol: The unreacted alcohol. As a small, volatile molecule, it will have a short retention time and a simple, well-documented mass spectrum.

Mono-isobutyl dodecanedioate: The monoester formed as an intermediate product. This compound will have a retention time between that of isobutanol and the final diester product. Its mass spectrum will exhibit characteristics of both a carboxylic acid and an isobutyl ester.

The GC chromatogram would ideally show a major peak corresponding to this compound with a specific retention time. Any earlier eluting peaks could correspond to more volatile impurities like isobutanol, while later eluting peaks might indicate the presence of the monoester or unreacted diacid. The mass spectrum of each peak can then be compared to spectral libraries (like NIST or Wiley) or interpreted based on known fragmentation patterns to confirm its identity.

| Compound Name | Molecular Formula | Typical GC Elution Order | Key Identifying Features in MS |

| Isobutanol | C₄H₁₀O | First | Characteristic fragments at m/z 43, 31, 56 |

| Dodecanedioic acid | C₁₂H₂₂O₄ | Last (or requires derivatization) | Molecular ion (if observed), fragments from hydrocarbon chain |

| Mono-isobutyl dodecanedioate | C₁₆H₃₀O₄ | Intermediate | Molecular ion, fragments showing loss of water, isobutanol, and parts of the hydrocarbon chain |

| This compound | C₂₀H₃₈O₄ | Main Product Peak | Molecular ion (if observed), characteristic fragments from loss of isobutoxy group and isobutylene |

This systematic approach using GC-MS ensures a thorough characterization of the this compound sample, confirming the identity of the main component and providing a detailed profile of any synthesis-related impurities.

Chemical Reactivity and Transformation Mechanisms of Bis 2 Methylpropyl Dodecanedioate

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of Bis(2-methylpropyl) dodecanedioate (B1236620) is a critical parameter, particularly in applications where it may be exposed to moisture. The hydrolysis of the ester linkages leads to the formation of dodecanedioic acid and 2-methyl-1-propanol (B41256) (isobutanol). libretexts.orglibretexts.org This reaction can be catalyzed by both acids and bases. libretexts.orglibretexts.org

The general mechanisms for ester hydrolysis are well-established. Under basic conditions (saponification), a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol. masterorganicchemistry.com This reaction is essentially irreversible because the final step involves the deprotonation of the carboxylic acid by the alkoxide, which is a highly favorable acid-base reaction. masterorganicchemistry.com

Acid-catalyzed hydrolysis, conversely, is a reversible process. It begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org

The rate of hydrolysis is significantly influenced by pH and temperature. As with other esters, the hydrolysis of Bis(2-methylpropyl) dodecanedioate is expected to be slowest in the neutral pH range and accelerated under both acidic and basic conditions. researchgate.netnih.gov An increase in temperature generally increases the rate of hydrolysis by providing the necessary activation energy for the reaction. researchgate.netmdpi.com

The branched nature of the isobutyl groups in this compound introduces steric hindrance around the carbonyl carbon. This steric hindrance can influence the rate of hydrolysis. Compared to a linear butyl ester, the branched structure of the isobutyl group may slightly decrease the rate of nucleophilic attack, thus imparting a degree of hydrolytic stability. nih.gov For instance, studies on the alkaline hydrolysis of various esters have shown that the rate can be influenced by the steric effects of the alkyl substituents. nih.gov

Table 1: Factors Influencing Hydrolytic Degradation of this compound

| Factor | Effect on Hydrolysis Rate | Mechanism |

| pH | Increases under acidic or basic conditions | Acid catalysis involves protonation of the carbonyl oxygen; base catalysis involves nucleophilic attack by hydroxide ions. libretexts.orglibretexts.org |

| Temperature | Increases with increasing temperature | Provides activation energy for the reaction to overcome the energy barrier. researchgate.netmdpi.com |

| Steric Hindrance | May slightly decrease the rate | The branched isobutyl groups can sterically hinder the approach of the nucleophile to the carbonyl carbon. nih.gov |

Oxidative Stability and Mechanisms of Degradation

The long aliphatic dodecane (B42187) chain in this compound is susceptible to oxidation, a process that can be initiated by heat, light, or the presence of metal catalysts. The oxidative degradation of esters typically proceeds via a free-radical chain mechanism, similar to that of hydrocarbons. ncsu.edu This process involves initiation, propagation, and termination steps.

The initiation phase involves the formation of alkyl radicals on the hydrocarbon chain. The propagation stage then involves the reaction of these alkyl radicals with oxygen to form peroxy radicals. These peroxy radicals can then abstract a hydrogen atom from another ester molecule to form a hydroperoxide and a new alkyl radical, thus propagating the chain reaction. The decomposition of these hydroperoxides can lead to a variety of degradation products, including aldehydes, ketones, and smaller carboxylic acids, which can further catalyze the degradation process. psu.edu

The presence of branched isobutyl groups can influence oxidative stability. Branching in the alcohol moiety of dodecanedioate esters has been shown to affect their oxidative stability, although the specific effects can vary. researchgate.netd-nb.info

To enhance oxidative stability, antioxidants are often added to ester-based formulations. Primary antioxidants, such as hindered phenols and aromatic amines, function by scavenging free radicals and terminating the chain reaction. mdpi.comncsu.edu Secondary antioxidants work by decomposing hydroperoxides into non-radical products. The effectiveness of these antioxidants can depend on their chemical structure and solubility within the ester matrix. nih.gov

While specific studies on the oxidative degradation products of this compound are limited, research on the oxidation of dicarboxylic acid CoA esters has shown that the dodecanedioyl moiety can be oxidized. nih.gov This suggests that the long aliphatic chain is a primary site of oxidative attack.

Table 2: Key Aspects of Oxidative Degradation of this compound

| Aspect | Description |

| Primary Mechanism | Free-radical autoxidation. ncsu.edu |

| Initiation | Formation of alkyl radicals on the dodecane chain. |

| Propagation | Reaction with oxygen to form peroxy radicals and then hydroperoxides. |

| Degradation Products | Expected to include aldehydes, ketones, and shorter-chain carboxylic acids. psu.edu |

| Stabilization | Use of primary (radical scavenging) and secondary (hydroperoxide decomposing) antioxidants. mdpi.comncsu.edu |

Catalytic Hydrogenation to Corresponding Alcohols

The ester functionalities of this compound can be reduced to the corresponding alcohols, 1,12-dodecanediol (B52552) and 2-methyl-1-propanol, through catalytic hydrogenation. This reaction typically requires high pressures of hydrogen gas and the use of a metal catalyst. epa.gov

A variety of catalysts have been developed for the hydrogenation of esters, with ruthenium-based complexes showing particular promise due to their high activity and selectivity under relatively mild conditions. acs.orgresearchgate.netacs.orgresearchgate.net For example, tetradentate ruthenium complexes have demonstrated high efficiency in the hydrogenation of fatty acid esters. acs.orgresearchgate.net Other catalyst systems, such as those based on rhenium and palladium, have also been used for the hydrogenation of dicarboxylic acids to diols. rsc.org

The mechanism of ester hydrogenation often involves the coordination of the ester's carbonyl oxygen to the metal center, followed by the transfer of a hydride from the metal to the carbonyl carbon. This process, repeated, ultimately cleaves the C-O bond of the ester, leading to the formation of the two corresponding alcohols after workup.

The reaction conditions, including temperature, hydrogen pressure, and the choice of catalyst and solvent, are crucial for achieving high yields and selectivity. For instance, some ruthenium catalysts can operate at temperatures around 120°C and hydrogen pressures of 80 bar. science24.com

Table 3: General Conditions for Catalytic Hydrogenation of Diesters

| Parameter | Typical Range/Value | Notes |

| Catalyst | Ruthenium-based complexes (e.g., Ru-pincer complexes), Re-Pd catalysts. acs.orgresearchgate.netacs.orgrsc.org | Catalyst choice is critical for activity and selectivity. |

| Temperature | 100 - 200 °C | Varies depending on the catalyst and substrate. |

| Hydrogen Pressure | 5 - 100 bar | Higher pressures generally favor the reaction. acs.org |

| Solvent | THF, Methanol, or neat conditions. science24.com | Solvent can influence catalyst activity and solubility. |

| Products | 1,12-Dodecanediol and 2-methyl-1-propanol | The corresponding diol and alcohol from the ester moieties. |

Polymerization Mechanisms and Oligomerization Studies

This compound, as a difunctional molecule (a diester), has the potential to be used as a monomer in polymerization reactions, particularly through transesterification. In a polycondensation reaction with a diol, for example, the isobutyl groups could be displaced to form a long-chain polyester (B1180765). The properties of such a polymer would be determined by the length of the diol used and the long C12 chain of the dodecanedioate moiety. researchgate.netd-nb.info

The synthesis of long-chain aliphatic polyesters from long-chain α,ω-diesters and α,ω-diols has been demonstrated to yield materials with high crystallinity and melting points, akin to thermoplastics. researchgate.netd-nb.info These polymerizations are often catalyzed by metal alkoxides, such as titanium alkoxides. d-nb.info

Oligomerization, the formation of short-chain polymers, is also a possibility. For instance, the acid-catalyzed oligomerization of unsaturated alkyl esters is a known process. researchgate.net While this compound is saturated, under certain conditions, it could potentially undergo self-transesterification to form oligomeric species.

Another potential route for polymerization involving a derivative of dodecanedioic acid is through acyclic diene metathesis (ADMET) polymerization. This would require the initial conversion of the saturated dodecanedioate to an unsaturated α,ω-diene. researchgate.netacs.org

Table 4: Potential Polymerization Pathways for this compound

| Polymerization Type | Co-reactant | Resulting Polymer | Key Considerations |

| Polycondensation (Transesterification) | Diol (e.g., 1,4-butanediol) | Long-chain aliphatic polyester | Requires a catalyst (e.g., titanium alkoxide) and removal of isobutanol to drive the reaction. d-nb.info |

| Self-Transesterification (Oligomerization) | None | Oligomeric dodecanedioates | May occur under specific catalytic conditions. |

Environmental Fate and Biodegradation Studies of Bis 2 Methylpropyl Dodecanedioate

Environmental Transformation Products and Their Characterization

The primary environmental transformation of bis(2-methylpropyl) dodecanedioate (B1236620) is expected to proceed through the hydrolytic cleavage of its ester bonds. This process yields two primary metabolites:

Dodecanedioic Acid: A C12 dicarboxylic acid. Dodecanedioic acid itself is considered to be readily biodegradable. researchgate.net It can be further metabolized by microorganisms through pathways such as β-oxidation from both ends of the molecule. fao.org

Isobutanol (2-methyl-1-propanol): A branched four-carbon alcohol. Isobutanol is also readily biodegradable by a wide range of microorganisms and is not expected to persist in the environment.

The initial hydrolysis products, dodecanedioic acid and isobutanol, are then available for further microbial degradation. Dodecanedioic acid can be broken down into smaller dicarboxylic acids and eventually mineralized to carbon dioxide and water. fao.org Isobutanol can be oxidized to isobutyraldehyde (B47883) and then to isobutyric acid, which can enter central metabolic pathways.

Under certain environmental conditions, incomplete degradation could potentially lead to the transient accumulation of the monoester, mono(2-methylpropyl) dodecanedioate. However, given the general susceptibility of esters to hydrolysis, this intermediate is not expected to be persistent.

Assessment of Degradation under Varied Environmental Conditions

The rate and extent of biodegradation of bis(2-methylpropyl) dodecanedioate are significantly influenced by various environmental factors. These include temperature, pH, oxygen availability, and the presence of a competent microbial population.

Temperature: Microbial activity and enzyme kinetics are highly temperature-dependent. Generally, an increase in temperature, within the optimal range for the degrading microorganisms (typically mesophilic, 20-40°C), will accelerate the rate of biodegradation. nih.govresearchgate.net

pH: The pH of the soil or water can affect both the microbial populations and the activity of extracellular esterases. Most microbial degradation processes are optimal near neutral pH (around 7.0). nih.govresearchgate.net Extreme pH values can inhibit microbial growth and enzymatic function.

Oxygen Availability: The initial hydrolysis of the ester bonds can occur under both aerobic and anaerobic conditions. However, the complete mineralization of the resulting dodecanedioic acid and isobutanol is generally more rapid and complete in the presence of oxygen. Aerobic degradation pathways are typically more efficient in breaking down organic molecules to carbon dioxide and water.

Soil and Sediment Environments: In soil and sediment, the compound will partition between the solid and aqueous phases. Its bioavailability to microorganisms will be influenced by its sorption to organic matter and clay particles. The presence of a diverse and adapted microbial community in these environments is crucial for its degradation. The addition of organic amendments, such as compost or sludge, can enhance the biodegradation of esters by increasing microbial populations and providing additional nutrients. nih.govresearchgate.netresearchgate.net

Table 3: Predicted Influence of Environmental Conditions on the Biodegradation of this compound

| Environmental Condition | Influence on Biodegradation Rate | Rationale |

|---|---|---|

| Optimal Temperature (e.g., 25-35°C) | Increased | Enhanced microbial growth and enzyme activity. nih.gov |

| Neutral pH (e.g., 6.5-7.5) | Increased | Optimal conditions for most degrading microorganisms and their enzymes. nih.gov |

| Aerobic Conditions | Increased | More efficient and complete mineralization of degradation products. |

| Presence of Adapted Microbial Consortia | Essential | Availability of microorganisms with the necessary enzymatic machinery. |

This table is based on general principles of microbial degradation and is not specific to this compound.

Polymer Chemistry and Material Science Applications of Bis 2 Methylpropyl Dodecanedioate

Role as a Monomer in the Synthesis of Polyesters and Polyamides

The synthesis of high-performance polymers often involves the selection of specific monomers to achieve desired characteristics. Bis(2-methylpropyl) dodecanedioate (B1236620), a derivative of dodecanedioic acid, is a valuable component in such syntheses.

Polyesters derived from dodecanedioic acid are typically synthesized through thermal polycondensation, a process involving the reaction of a dicarboxylic acid or its derivative with a diol. nih.gov Bis(2-methylpropyl) dodecanedioate can be used in transesterification reactions, a specific type of polycondensation, with various diols. In this process, the isobutanol is displaced by the diol to form the polyester (B1180765) backbone.

Melt polycondensation is a common industrial method for this type of reaction. mdpi.commdpi.com The process is generally carried out in two stages: an initial esterification or transesterification step at elevated temperatures, followed by a polycondensation step under high vacuum to remove the condensation byproducts (like isobutanol in the case of transesterification) and increase the polymer's molecular weight. mdpi.commdpi.com Catalysts, such as tin or titanium-based compounds, are often employed to facilitate the reaction. mdpi.commdpi.com Emulsion polycondensation has also been explored as a method that does not require the removal of water and can be performed under milder conditions. researchgate.net

A prime example of a polymer architecture incorporating dodecanedioate units is poly(butylene dodecanedioate) (PBD). PBD is a long-chain aliphatic polyester produced from the polycondensation of dodecanedioic acid and 1,4-butanediol. mdpi.com This polymer is noted for its high thermal stability and crystallinity. nih.govresearchgate.net Given that dodecanedioic acid can be derived from biomass, PBD is considered a promising bio-based and biodegradable polyester. mdpi.comresearchgate.net

The synthesis of PBD typically involves the direct esterification of dodecanedioic acid with 1,4-butanediol, followed by melt polycondensation. mdpi.com The resulting polymer, PBD, has a chemical structure and mechanical properties that are comparable to polyethylene (B3416737) (PE), making it a subject of significant research interest. mdpi.com

Advanced Polymer Design Incorporating this compound Units

The incorporation of this compound into polymer chains, typically through polycondensation reactions, allows for the creation of copolyesters with a range of desirable attributes. The long, flexible dodecanedioate backbone can impart ductility and a lower glass transition temperature (Tg), while the branched isobutyl groups can influence crystallinity, solubility, and melt viscosity.

Recent research has focused on the synthesis of copolyesters where this compound is used as a comonomer alongside other dicarboxylic acids or diols. These studies aim to understand the structure-property relationships that arise from the inclusion of this long-chain, branched diester.

For instance, in the development of biodegradable polyesters, the introduction of long aliphatic chains is a key strategy to enhance flexibility and lower the melting point (Tm) and glass transition temperature. While specific studies on this compound are not widely published, analogous research on polyesters derived from long-chain dicarboxylic acids like dodecanedioic acid provides valuable insights. For example, poly(butylene dodecanedioate) (PBD) exhibits properties similar to polyethylene, with excellent biodegradability. mdpi.com The introduction of branching, for instance by using a branching agent like pentaerythritol (B129877) in PBD synthesis, has been shown to significantly improve impact strength and tensile modulus. mdpi.com

The synthesis of such copolyesters is typically achieved through melt polycondensation, a process that involves the reaction of diols and dicarboxylic acids (or their esters) at high temperatures under vacuum. The molar ratio of the comonomers is a critical parameter that dictates the final properties of the polymer.

The inclusion of this compound units has a notable impact on the thermal and mechanical behavior of the resulting polymers. The long methylene (B1212753) chain of the dodecanedioate moiety introduces flexibility into the polymer backbone, which generally leads to a decrease in the glass transition temperature and melting temperature. This effect is beneficial for applications requiring materials with good low-temperature performance and processability.

Conversely, the presence of the C12 aliphatic segment can also promote crystallization, leading to semi-crystalline materials. The degree of crystallinity is a crucial factor that influences the mechanical properties of the polymer, such as its stiffness, strength, and toughness. Research on similar long-chain polyesters has shown that they can exhibit high levels of crystallinity and fast crystallization rates. nih.gov

The branched nature of the isobutyl groups in this compound can disrupt the packing of polymer chains, potentially leading to a reduction in crystallinity compared to linear analogues. This can be strategically used to tailor the balance between crystalline and amorphous regions in the polymer, thereby fine-tuning its mechanical properties. For example, a decrease in crystallinity often results in increased transparency and flexibility.

Interactive Data Table: Hypothetical Properties of Copolyesters with Varying this compound Content

| Molar % of this compound | Glass Transition Temperature (°C) | Melting Temperature (°C) | Tensile Modulus (MPa) | Elongation at Break (%) |

| 0 | 60 | 220 | 2000 | 5 |

| 10 | 45 | 195 | 1500 | 50 |

| 20 | 30 | 170 | 1000 | 150 |

| 30 | 15 | 150 | 700 | 300 |

| 40 | 5 | 135 | 400 | 500 |

| 50 | -5 | 120 | 200 | 700 |

This table presents hypothetical data to illustrate the expected trends when incorporating this compound into a polyester. Actual values would depend on the specific comonomers and synthesis conditions.

The data illustrates that as the concentration of this compound increases, a general trend of decreasing glass transition and melting temperatures is observed, coupled with a reduction in stiffness (tensile modulus) and a significant increase in ductility (elongation at break). This demonstrates the potential of this monomer to act as an internal plasticizer, enhancing the flexibility of the polymer.

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling

Computational tools are becoming indispensable for understanding the properties and potential applications of bis(2-methylpropyl) dodecanedioate (B1236620) at a molecular level. These methods provide insights that are often difficult to obtain through experimental means alone.

Quantum Chemical Calculations for Conformational Analysis

The three-dimensional arrangement of a molecule, or its conformation, significantly influences its physical and chemical properties. Quantum chemical calculations are employed to determine the most stable conformations of bis(2-methylpropyl) dodecanedioate. This involves analyzing the dihedral angles and the potential energy surface of the molecule. libretexts.org For esters, there is a preference for s-cis or s-trans conformations to ensure all atoms in the group are co-planar, a state stabilized by resonance. imperial.ac.uk The study of similar long-chain molecules, like ω-methoxy methyl esters, has shown that while some shorter chain compounds favor coiled conformations, longer chains can have more stable extended structures. nih.gov Understanding the conformational landscape is crucial for predicting properties like viscosity and reactivity.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study how molecules of this compound interact with each other and with other substances over time. mdpi.com These simulations can reveal details about the weak intermolecular forces, such as van der Waals forces and dipole-dipole interactions, that govern the bulk properties of the compound. nih.govresearchgate.net The branching of the alkyl chains in this compound can influence how the molecules pack together, affecting properties like boiling point and solubility. ncert.nic.in MD simulations are particularly useful for understanding the behavior of this diester in complex systems, such as in lubricant formulations or as a plasticizer in polymers. mdpi.com

Predictive Modeling of Reactivity and Degradation Pathways

Predictive modeling can forecast the chemical reactivity of this compound and how it might break down over time. A primary degradation pathway for esters is hydrolysis, where the ester bond is cleaved by reaction with water. pharmacy180.compharmaceutical-journal.com This reaction can be catalyzed by acids or bases. pharmacy180.com Another common degradation route is oxidation. pharmacy180.com Computational models can help identify the most likely points of attack on the molecule and the intermediate products that may form. This is critical for assessing the environmental fate of the compound and for designing more stable or, conversely, more biodegradable materials. For instance, understanding the degradation of similar ester-based compounds, like poly(ester urethane) scaffolds, has shown that both hydrolytic and oxidative mechanisms are at play. nih.gov

Integration into Circular Economy Frameworks for Diester Production

The shift towards a circular economy, which aims to minimize waste and maximize resource utilization, presents significant opportunities for the production of diesters like this compound.

The production of diesters from renewable and waste-derived feedstocks is a key aspect of their integration into a circular economy. cefic.org Technologies like the transesterification of vegetable oils and animal fats are already used to produce biodiesel, a mono-alkyl ester. bts.gov Similar processes can be adapted to produce long-chain diesters. The use of biomass as a starting material is a promising route. mansfield.energy For example, some processes are being developed to convert biomass-derived furan (B31954) diesters into lubricants. rsc.org Furthermore, the chemical industry is exploring ways to turn plastic waste into valuable chemicals, which could include the building blocks for diester synthesis. cefic.org The development of efficient and economically viable pathways to produce this compound from these sustainable sources is an active area of research. researchgate.net This approach not only reduces reliance on fossil fuels but also helps to close the loop on material life cycles. hbm4eu.eu

Cross-Disciplinary Research with Bioengineering and Environmental Science

The unique properties of this compound make it a candidate for research at the intersection of chemistry, bioengineering, and environmental science.

In the realm of bioengineering, there is growing interest in developing biodegradable materials for applications such as tissue engineering scaffolds and drug delivery systems. The ester linkages in this compound are potentially susceptible to enzymatic degradation, a desirable characteristic for biomaterials. Research into the biodegradation of similar compounds, like phthalic acid esters, has identified various microbial degradation pathways. researchgate.netnih.gov This knowledge can be leveraged to design novel diesters with tailored degradation profiles.

From an environmental science perspective, understanding the fate and impact of this compound in the environment is crucial. Studies on related long-chain esters can provide insights into its potential for bioaccumulation and toxicity. The interaction of such compounds with microorganisms and their potential for biodegradation are key areas of investigation. researchgate.net This research is essential for ensuring the safe and sustainable use of this and other diesters.

Q & A

Basic Research Questions

Q. What are the recommended protocols for safe handling and storage of Bis(2-methylpropyl) dodecanedioate in laboratory settings?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks .

- Storage : Store in sealed, chemically compatible containers (e.g., glass or fluoropolymer) at 2–8°C. Avoid prolonged storage due to potential degradation, which may increase hazards over time .

- Disposal : Follow EPA guidelines for ester disposal. Collect waste in designated containers for incineration or authorized hazardous waste facilities .

Q. How can researchers synthesize this compound, and what purification methods are effective?

- Methodological Answer :

- Synthesis : React dodecanedioic acid with excess 2-methylpropanol (isobutanol) under acid catalysis (e.g., sulfuric acid) via Fischer esterification. Monitor reaction progress using FT-IR for ester peak formation (~1740 cm⁻¹) .

- Purification : Use vacuum distillation to isolate the product. Confirm purity via GC-MS (>97% purity threshold) and compare retention times with reference standards .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Employ NMR (¹H and ¹³C) to verify ester linkages. For example, expect triplet peaks for methylpropyl groups at δ 0.9–1.1 ppm in ¹H NMR .

- Purity Assessment : Use gas chromatography (GC) with flame ionization detection (FID) and compare against certified reference materials (CRMs) .

Advanced Research Questions

Q. How can researchers address contradictory data in literature regarding the environmental persistence of this compound?

- Methodological Answer :

- Data Reconciliation : Cross-validate findings using EPA’s systematic search strategy (e.g., Boolean operators: "dodecanedioate ester" AND "biodegradation") across SciFinder, PubMed, and Reaxys .

- Experimental Replication : Conduct standardized OECD 301F biodegradation tests under controlled conditions (pH 7, 25°C) and compare half-lives with conflicting studies .

Q. What experimental design considerations are critical for studying the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Hydrolysis : Prepare buffer solutions (pH 2–12) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and quantify degradation via HPLC-UV .

- Kinetic Analysis : Apply pseudo-first-order kinetics to calculate rate constants. Use Arrhenius plots to extrapolate stability under non-ambient conditions .

Q. How can computational models predict the solvation behavior of this compound in non-polar solvents?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS with OPLS-AA force fields. Parameterize the ester using quantum mechanical calculations (e.g., DFT/B3LYP/6-31G*) for accurate solvation free energy predictions .

- Validation : Compare simulation results with experimental solubility data in hexane or toluene, measured via gravimetric saturation methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.